N-(4-(2-(4-(4-乙酰基苯基)哌嗪-1-基)-2-氧代乙基)噻唑-2-基)环戊烷甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

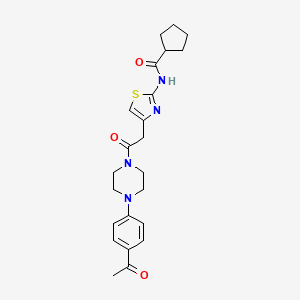

N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H28N4O3S and its molecular weight is 440.56. The purity is usually 95%.

BenchChem offers high-quality N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

乳腺癌研究

靶向聚(ADP-核糖)聚合酶(PARP): 该化合物已被研究其对聚(ADP-核糖)聚合酶(PARP)的影响,PARP 是一种参与 DNA 修复的酶。在一项由 Deveshegowda 等人进行的研究中,合成了硫尿嘧啶酰胺衍生物,并对其抗人雌激素受体阳性乳腺癌细胞的功效进行了筛选。化合物 5e 表现出中等至显著的活性,其 IC50 值为 18 μM。 此外,化合物 5a 和 5e 抑制了 PARP1 的活性,增强了 PARP1 的裂解,增加了 H2AX(一种 DNA 损伤标记)的磷酸化,并促进了 CASPASE 3/7 的活性 .

神经系统疾病

乙酰胆碱酯酶抑制: 该化合物的衍生物已被探索用作乙酰胆碱酯酶抑制剂 (AChEIs)。设计并合成了一系列 2-(4-苯基哌嗪-1-基)嘧啶-5-甲酰胺衍生物。 这些化合物可能通过调节胆碱能神经传递而具有治疗神经系统疾病的潜力 .

肝纤维化研究

VEGFR-2 和 PDGF-β 抑制: 在肝纤维化模型中,化合物 N2,N4-双(2-甲氧基乙基)吡啶-2,4-二甲酰胺(吡啶-2,4-二羧酸的先导药物)使胶原蛋白沉积减少了近 63%。 这种作用归因于抑制血管内皮生长因子受体 2 (VEGFR-2) 和血小板衍生生长因子-β (PDGF-β) .

作用机制

Target of Action

Compounds with similar structures, such as 2-aminothiazole derivatives, have been found to exhibit potent and selective inhibitory activity against a wide range of human cancerous cell lines .

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to affect various biochemical pathways, leading to downstream effects such as the inhibition of cancer cell proliferation .

Pharmacokinetics

Similar compounds have been shown to have favorable pharmacokinetic properties .

Result of Action

Similar compounds have been shown to inhibit the expression of collagen and the content of hydroxyproline in cell culture medium in vitro .

Action Environment

It is known that environmental factors can significantly impact the action of similar compounds .

生物活性

N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

- Piperazine ring : Commonly found in various pharmaceuticals, it enhances the pharmacokinetic properties of drugs.

- Thiazole ring : Known for its biological activity, particularly in antimicrobial and anticancer agents.

- Acetylphenyl group : Contributes to the compound's lipophilicity and receptor binding affinity.

| Property | Value |

|---|---|

| Molecular Formula | C24H26N4O4S2 |

| Molecular Weight | 498.6 g/mol |

| CAS Number | 921999-08-8 |

The biological activity of N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is primarily attributed to its interaction with specific molecular targets:

- Dopamine Receptors : The piperazine moiety allows for effective binding to dopamine receptors, which is crucial for treating central nervous system disorders like schizophrenia and Parkinson's disease.

- Signal Transduction Pathways : The thiazole component may influence various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anticancer therapies.

Anticancer Properties

Recent studies have shown that compounds similar to N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide exhibit significant anticancer activity. For instance, derivatives with piperazine rings have been evaluated for their ability to inhibit tumor cell growth.

Case Study : A derivative of a similar structure demonstrated potent antiproliferative effects against various cancer cell lines, including breast and lung cancer, highlighting the potential of this class of compounds in oncology .

Antimicrobial Activity

The thiazole ring is known for its antimicrobial properties. Research indicates that compounds containing thiazole derivatives can exhibit antibacterial and antifungal activities.

Research Findings : A study assessing the antibacterial efficacy of thiazole-containing compounds reported that these compounds significantly inhibited the growth of Gram-positive bacteria, suggesting potential applications in treating infections .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N-(4-(2-(4-(4-acetylphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)cyclopentanecarboxamide is essential for evaluating its therapeutic potential. Key aspects include:

- Absorption : The lipophilic nature due to the acetylphenyl group may enhance absorption through biological membranes.

- Metabolism : The compound may undergo hepatic metabolism, which can affect its bioavailability and efficacy.

- Toxicity Profile : Preliminary toxicity studies indicate that while some derivatives show promising activity, they also present certain cytotoxic effects that must be carefully evaluated during drug development .

属性

IUPAC Name |

N-[4-[2-[4-(4-acetylphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28N4O3S/c1-16(28)17-6-8-20(9-7-17)26-10-12-27(13-11-26)21(29)14-19-15-31-23(24-19)25-22(30)18-4-2-3-5-18/h6-9,15,18H,2-5,10-14H2,1H3,(H,24,25,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPLOBCBEJNSSSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)NC(=O)C4CCCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。